((2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1(4H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
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Overview
Description
((2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1(4H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a chemical compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1(4H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps, including the formation of the ribofuranosyl moiety and its subsequent attachment to the dihydropyridine carboxamide structure. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated systems and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: ((2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1(4H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the reactions proceed efficiently and yield the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
((2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1(4H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in various biochemical pathways and processes. In medicine, it has potential therapeutic applications, including its use in drug development and disease treatment. In industry, it is utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1(4H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in biochemical processes. The compound’s effects are mediated through its binding to target proteins and altering their function, leading to changes in cellular activities and physiological responses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ((2R,3S,4R,5R)-5-(3-Carbamoylpyridin-1(4H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate include 5-O-phosphono-beta-D-ribofuranosyl diphosphate and 5-O-phosphono-alpha-D-ribofuranosyl diphosphate .
Uniqueness: What sets this compound apart from these similar compounds is its unique structure and specific functional groups, which confer distinct biochemical properties and applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C11H17N2O8P |
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Molecular Weight |
336.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H17N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1,3-4,7-9,11,14-15H,2,5H2,(H2,12,16)(H2,17,18,19)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
XQHMUSRSLNRVGA-TURQNECASA-N |
Isomeric SMILES |
C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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